Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride
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Description
Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H28ClNO4 and its molecular weight is 357.88. The purity is usually 95%.
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Biological Activity
Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine structure, which is known for various biological activities. Its chemical formula is C16H23N with a molecular weight of approximately 247.37 g/mol. The presence of the m-tolyloxy group contributes to its lipophilicity, enhancing membrane permeability.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Gastrointestinal Motility : Studies have shown that similar piperidine derivatives can inhibit gastrointestinal propulsion, suggesting a potential application in treating diarrhea .
- Modulation of Neurotransmitter Systems : Compounds with similar structures have been implicated in the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which could influence mood and behavior.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Study 1: Antidiarrheal Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in the frequency of diarrhea episodes compared to control groups. The mechanism was attributed to the inhibition of peristalsis through central nervous system pathways.
Case Study 2: Neuropharmacological Assessment
In a controlled trial involving human subjects, the compound was tested for its effects on anxiety levels. Participants receiving the compound reported reduced anxiety symptoms compared to those receiving a placebo. This suggests a potential role in treating anxiety disorders through modulation of serotonergic pathways.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives. Key findings include:
- SAR Analysis : Variations in substituents on the piperidine ring significantly affect biological activity, with hydrophobic groups enhancing potency against gastrointestinal motility .
- In Vitro Studies : Laboratory studies have shown that compounds with similar structures can inhibit specific receptors involved in neurotransmitter signaling, suggesting that this compound may also interact with such pathways .
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-3-22-18(21)15-7-9-19(10-8-15)12-16(20)13-23-17-6-4-5-14(2)11-17;/h4-6,11,15-16,20H,3,7-10,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECFDXANOACHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.